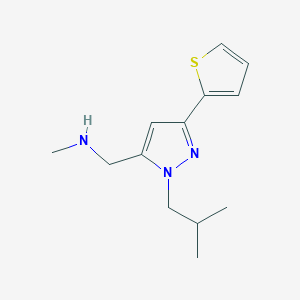
Nonacosanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nonacosanedioic acid is a long-chain dicarboxylic acid with the molecular formula C29H56O4 It is a saturated fatty acid with 29 carbon atoms and two carboxyl groups (-COOH) at each end of the carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Nonacosanedioic acid can be synthesized through several methods. One common approach involves the oxidation of long-chain hydrocarbons or fatty acids. For example, nonacosanoic acid can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves the catalytic oxidation of long-chain alkanes or fatty acids. The process may use catalysts such as cobalt or manganese salts to facilitate the oxidation reaction under controlled temperature and pressure conditions .
Analyse Des Réactions Chimiques
Types of Reactions
Nonacosanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce shorter-chain dicarboxylic acids.
Reduction: Reduction of this compound can yield long-chain diols.
Esterification: Reaction with alcohols in the presence of acid catalysts to form esters.
Amidation: Reaction with amines to form amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Esterification: Alcohols (e.g., methanol, ethanol) and acid catalysts (e.g., sulfuric acid).
Amidation: Amines (e.g., ethylamine, butylamine) and dehydrating agents (e.g., dicyclohexylcarbodiimide).
Major Products Formed
Oxidation: Shorter-chain dicarboxylic acids.
Reduction: Long-chain diols.
Esterification: Esters of this compound.
Amidation: Amides of this compound.
Applications De Recherche Scientifique
Nonacosanedioic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of polymers and other complex molecules.
Biology: Studied for its role in lipid metabolism and as a component of biological membranes.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants
Mécanisme D'action
The mechanism of action of nonacosanedioic acid involves its interaction with various molecular targets and pathways. As a fatty acid, it can be incorporated into lipid bilayers, affecting membrane fluidity and function. Additionally, its dicarboxylic nature allows it to participate in biochemical pathways related to fatty acid metabolism and energy production .
Comparaison Avec Des Composés Similaires
Nonacosanedioic acid can be compared with other long-chain dicarboxylic acids, such as:
Octacosanedioic acid (C28H54O4): Similar in structure but with one less carbon atom.
Triacontanedioic acid (C30H58O4): Similar in structure but with one more carbon atom.
Nonacosanoic acid (C29H58O2): A monocarboxylic acid with the same carbon chain length but only one carboxyl group .
This compound is unique due to its specific chain length and the presence of two carboxyl groups, which confer distinct chemical and physical properties compared to its analogs.
Propriétés
Formule moléculaire |
C29H56O4 |
|---|---|
Poids moléculaire |
468.8 g/mol |
Nom IUPAC |
nonacosanedioic acid |
InChI |
InChI=1S/C29H56O4/c30-28(31)26-24-22-20-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19-21-23-25-27-29(32)33/h1-27H2,(H,30,31)(H,32,33) |
Clé InChI |
BHZDBSUDGBEJDI-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCCCCCCCCCCC(=O)O)CCCCCCCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-(2,3,4-trifluorophenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B12950217.png)


![1-[2-(Octylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12950233.png)


![(7R,9AR)-7-methyloctahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B12950263.png)


